molecular formula C15H25Cl2N3 B13748986 2-Heptylaminomethylbenzimidazole dihydrochloride CAS No. 102517-01-1

2-Heptylaminomethylbenzimidazole dihydrochloride

Cat. No.: B13748986
CAS No.: 102517-01-1
M. Wt: 318.3 g/mol
InChI Key: XPYIJYLAVYOKKS-UHFFFAOYSA-N
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Description

2-Heptylaminomethylbenzimidazole dihydrochloride is a chemical reagent of significant interest in medicinal and organic chemistry research. It features a benzimidazole core, which is recognized as a "privileged scaffold" in drug discovery due to its structural similarity to naturally occurring nucleotides . This heterocyclic system is known to confer a wide range of pharmacological activities, making it a valuable template for developing new therapeutic agents . The specific structural modification with a heptylaminomethyl chain at the 2-position is designed to enhance the molecule's lipophilicity and potential for membrane interaction, which can be crucial for modulating biological targets such as enzymes and receptors. Researchers utilize this compound primarily as a key intermediate or building block for the synthesis of more complex molecules. Its applications are foundational in the investigation of novel chemotherapeutic agents, with potential relevance in developing substances with anti-infectious, anti-proliferative, and central nervous system activities, as is common with many benzimidazole derivatives . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

102517-01-1

Molecular Formula

C15H25Cl2N3

Molecular Weight

318.3 g/mol

IUPAC Name

1H-benzimidazol-3-ium-2-ylmethyl(heptyl)azanium;dichloride

InChI

InChI=1S/C15H23N3.2ClH/c1-2-3-4-5-8-11-16-12-15-17-13-9-6-7-10-14(13)18-15;;/h6-7,9-10,16H,2-5,8,11-12H2,1H3,(H,17,18);2*1H

InChI Key

XPYIJYLAVYOKKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[NH2+]CC1=[NH+]C2=CC=CC=C2N1.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 2-Hydroxybenzimidazole

Two main methods are reported for synthesizing 2-hydroxybenzimidazole, a key intermediate:

  • Acid-Protected Condensation Method
    This method involves reacting o-phenylenediamine with acid (hydrochloric or sulfuric acid) followed by the addition of urea under heating (120–180 °C) for 2–8 hours. After reaction completion, the mixture is neutralized to pH 7–8 with sodium hydroxide, and the solid product is filtered and dried. Yields exceed 85%, and the process avoids toxic solvents such as dimethylbenzene. The molar ratios of reactants are carefully controlled (e.g., hydrochloric acid to o-phenylenediamine at 1:1, urea to o-phenylenediamine at 1:1–1.5).

  • Organic Solvent and Bis(trichloromethyl)carbonate Method
    In this approach, o-phenylenediamine and an organic base are dissolved in an organic solvent (preferably 16–25 times the mass of o-phenylenediamine in milliliters). Bis(trichloromethyl)carbonate is added dropwise at low temperatures (-5 to 30 °C), and the reaction proceeds for 3–6 hours. After completion, the product is filtered, washed, and dried to yield 2-hydroxybenzimidazole.

Parameter Acid-Protected Condensation Method Organic Solvent Method
Starting Material o-Phenylenediamine + Urea + Acid o-Phenylenediamine + Organic base
Acid/Base Hydrochloric or sulfuric acid Organic base (not specified)
Solvent Water (reclaimed under reduced pressure) Organic solvent (16–25x volume)
Temperature 120–180 °C -5 to 30 °C
Reaction Time 2–8 hours 3–6 hours
Product Yield >85% Not specified
Purification Filtration, washing, drying Filtration, washing, drying

Crystallographic and Structural Insights

Studies on related benzimidazole derivatives, such as substituted hydroxybenzimidazoles, reveal important structural features relevant to 2-Heptylaminomethylbenzimidazole dihydrochloride:

  • The benzimidazole ring system is planar, with substituents causing slight deviations in dihedral angles.
  • Salt formation with hydrochloric acid leads to strong intermolecular hydrogen bonding, stabilizing the crystal lattice.
  • Intramolecular hydrogen bonds between amino and imidazole nitrogen atoms influence the molecule's conformation and reactivity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Benzimidazole synthesis o-Phenylenediamine + Urea + Acid, 140–150 °C, 4 h Core formation >85% yield, acid-protected condensation preferred
2. Mannich-type functionalization Benzimidazole + Heptylamine + Formaldehyde, 40–80 °C, 2–6 h Introduction of heptylaminomethyl group Reaction monitored by TLC/HPLC
3. Salt formation 2-Heptylaminomethylbenzimidazole + HCl (aqueous) Formation of dihydrochloride salt Enhances solubility and stability
4. Purification Recrystallization from ethanol or aqueous ethanol Purification and isolation Confirm purity by melting point, NMR, IR

Chemical Reactions Analysis

Types of Reactions

2-Heptylaminomethylbenzimidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-Heptylaminomethylbenzimidazole dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Heptylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(aminomethyl)benzimidazole dihydrochloride with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications
2-(Aminomethyl)benzimidazole dihydrochloride C₈H₁₀Cl₂N₃ 234.10 -CH₂NH₂ at 2-position High water solubility, crystalline Pharmaceutical intermediates
5-Methoxy-2-(aminomethyl)benzimidazole dihydrochloride C₁₀H₁₅Cl₂N₃O 264.15 -CH₂NH₂ at 2-position, -OCH₃ at 5 Increased lipophilicity due to methoxy Enzyme inhibition studies
2-Ethyl-1-methyl-1H-benzimidazol-5-ylamine dihydrochloride C₁₀H₁₅Cl₂N₃ 248.15 -C₂H₅ at 2-position, -CH₃ at 1 Enhanced steric hindrance Antimicrobial research
2-(4-Piperidinyl)-5-fluorobenzimidazole dihydrochloride C₁₂H₁₆Cl₂FN₃ 308.18 -C₅H₁₀N at 2-position, -F at 5 Improved bioavailability Kinase inhibitors
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₂Cl₃N₃ 288.59 -Cl at 2-position, imidazole at 6 Dual functional groups for binding Antifungal agents

Biological Activity

2-Heptylaminomethylbenzimidazole dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

2-Heptylaminomethylbenzimidazole dihydrochloride is a benzimidazole derivative characterized by its heptylamine side chain. Its molecular formula is C_{15}H_{22}Cl_2N_3, and it possesses unique properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-Heptylaminomethylbenzimidazole dihydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through standard broth dilution methods, demonstrating varying degrees of susceptibility.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In recent studies, 2-Heptylaminomethylbenzimidazole dihydrochloride has shown promise in anticancer research. It was tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound demonstrated cytotoxic effects, with IC50 values indicating its potency in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

The biological activity of 2-Heptylaminomethylbenzimidazole dihydrochloride is attributed to its ability to interact with cellular targets. Studies suggest that it may function as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell growth.

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in both bacteria and cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Several case studies have highlighted the clinical potential of 2-Heptylaminomethylbenzimidazole dihydrochloride:

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to those on standard antibiotics.
  • Oncology Research :
    A phase I clinical trial evaluated the safety and efficacy of 2-Heptylaminomethylbenzimidazole dihydrochloride in patients with advanced solid tumors. Preliminary results indicated manageable toxicity levels and promising antitumor activity.

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